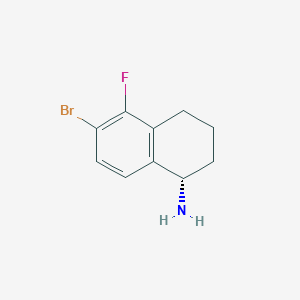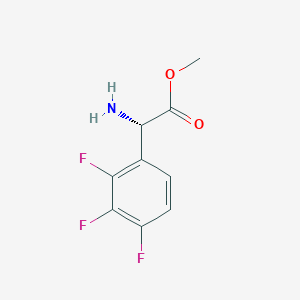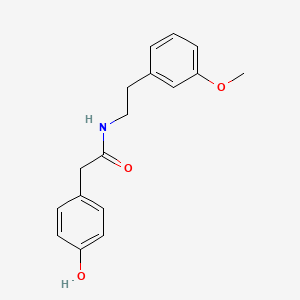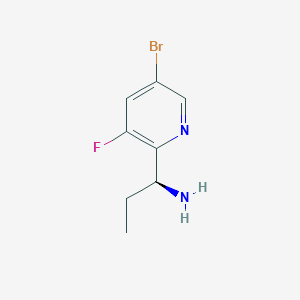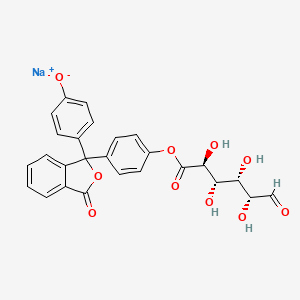
decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate is a peptide-based compound known for its role as an irreversible inhibitor of cysteine and serine proteases. This compound is particularly significant in the field of biochemistry and molecular biology due to its ability to inhibit specific proteases, making it a valuable tool in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction typically occurs under mild conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products are substituted peptides where the chloromethyl group is replaced by the nucleophile.
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate has a wide range of scientific research applications, including:
Biochemistry: Used as an inhibitor to study the function of cysteine and serine proteases.
Molecular Biology: Employed in the investigation of protein processing and maturation.
Medicine: Potential therapeutic applications in antiviral research, particularly against flaviviruses such as Zika virus and Dengue virus.
Industry: Utilized in the development of protease inhibitors for various industrial processes
Wirkmechanismus
The compound exerts its effects by irreversibly inhibiting cysteine and serine proteases. It binds covalently to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition disrupts the normal function of the protease, leading to a decrease in proteolytic activity. The molecular targets include enzymes such as furin and other proprotein convertases, which play crucial roles in protein processing and maturation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: Another peptide-based chloromethylketone inhibitor with similar protease inhibition properties.
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: A related compound with a different amino acid sequence but similar inhibitory activity.
Uniqueness
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate is unique due to its specific amino acid sequence, which provides distinct binding affinity and selectivity for certain proteases. This specificity makes it a valuable tool for targeted inhibition studies and therapeutic applications .
Eigenschaften
Molekularformel |
C38H68ClF3N10O8 |
|---|---|
Molekulargewicht |
885.5 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(4S)-1-chloro-6-methyl-2,3-dioxoheptan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H67ClN10O6.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(49)44-25(15-13-18-42-35(38)39)32(51)45-26(16-14-19-43-36(40)41)33(52)47-28(21-24(4)5)34(53)46-27(20-23(2)3)31(50)29(48)22-37;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |
InChI-Schlüssel |
PLQVPRRTVRVHHC-ZLYCMTQRSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



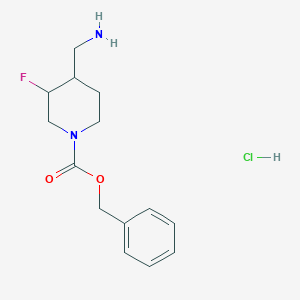
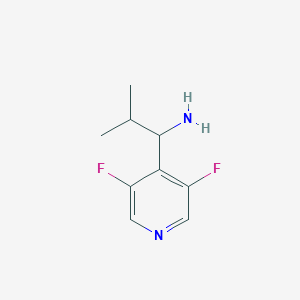
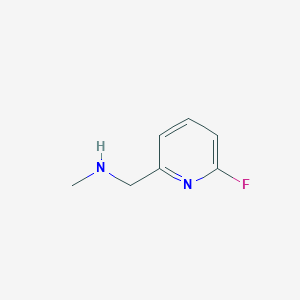
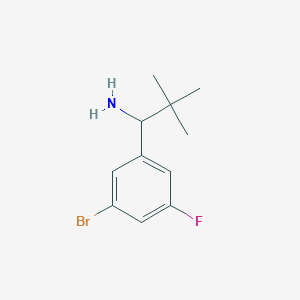
![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
